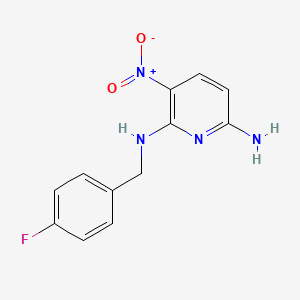

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine

説明

特性

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction of 2-Amino-3-nitro-6-methoxypyridine with 4-Fluorobenzylamine

The most widely documented method involves the displacement of a methoxy group from 2-amino-3-nitro-6-methoxypyridine using 4-fluorobenzylamine in aqueous media. Conducted at elevated temperatures (70–150°C), this reaction proceeds via nucleophilic aromatic substitution, where the methoxy group at the 6-position is replaced by the 4-fluorobenzylamino moiety. The use of water as a solvent enhances reaction efficiency while minimizing byproduct formation.

Key parameters include:

-

Temperature : Optimal yields (≥95%) are achieved at 90–120°C.

-

Workup : Post-reaction steam distillation under reduced pressure (200–20 mbar) removes unreacted 4-fluorobenzylamine, which is recoverable via diethyl ether extraction.

This method avoids hazardous intermediates like 2,6-dichloro-3-nitropyridine, which is prone to explosive decomposition during nitration.

Alternative Synthesis via Chloropyridine Intermediate

Substitution of 2-Amino-6-chloro-3-nitropyridine

An alternative route employs 2-amino-6-chloro-3-nitropyridine as the starting material. Reacting this with 4-fluorobenzylamine in methanol or isopropanol, catalyzed by triethylamine, achieves substitution of the chlorine atom at the 6-position.

Experimental Procedure:

Advantages:

-

Safety : Eliminates risks associated with high-pressure autoclaves required in the methoxy displacement method.

Degradation Pathway During Flupirtine Maleate Synthesis

Byproduct Formation in Analgesic Production

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine forms as a degradation byproduct during the synthesis of Flupirtine Maleate, a non-opioid analgesic. Environmental factors such as heat, light, or acidic conditions accelerate this degradation.

Mechanism:

-

Hydrolysis : Flupirtine’s ethylcarbamate group undergoes hydrolysis, releasing intermediates that cyclize to form the target compound.

-

Isolation : Chromatographic separation or recrystallization isolates the byproduct from the reaction mixture.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary methods based on yield, safety, and practicality:

Mechanistic Insights and Reaction Optimization

Role of Solvent and Catalysts

Temperature-Dependent Kinetics

Higher temperatures (≥100°C) reduce reaction times but risk decomposition of nitro groups. Catalytic hydrogenation post-synthesis (20–100°C, 0.1–7 MPa) stabilizes the product.

Industrial Applications and Environmental Impact

The methoxy displacement method is favored industrially due to its safety profile and minimal waste generation. In contrast, the chloropyridine route, while efficient, requires halogenated solvents, necessitating stringent waste management .

化学反応の分析

Types of Reactions: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can undergo various chemical reactions, including:

Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the impurity into reduced forms.

Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives .

科学的研究の応用

Analytical Chemistry

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is utilized as a reference standard in analytical chemistry. It aids in the development and validation of methods to quantify impurities in pharmaceutical formulations. By providing a benchmark, it helps ensure the accuracy and reliability of analytical results.

Pharmacology

In pharmacological studies, this compound is investigated to understand the pharmacokinetics and pharmacodynamics of Flupirtine Maleate, an analgesic drug. The compound's interactions within biological systems are crucial for assessing its therapeutic efficacy and safety profile. Research has shown that derivatives of this compound can exhibit selective inhibition of certain kinases, such as FGFR4, which is relevant for cancer treatment .

Toxicology

Toxicological assessments of this compound focus on its potential adverse effects. Understanding its toxicity is essential for evaluating safety in pharmaceutical applications. Studies indicate that certain derivatives may have varying levels of toxicity, which necessitates thorough investigation before clinical use .

Quality Control

In quality control laboratories, this compound is employed to ensure the purity and safety of Flupirtine Maleate formulations. Regular testing using this standard helps maintain compliance with regulatory standards and guarantees that the final pharmaceutical products meet safety requirements .

Case Study 1: Synthesis and Application in Drug Development

A notable application involves the synthesis of 2-amino-3-ethoxycarbonylamino-6-(4-fluorobenzylamino)pyridine, which is derived from this compound. This compound has demonstrated valuable analgesic properties and is used as a medicament. The improved synthetic route enhances safety and environmental considerations during production .

| Compound Name | Properties | Applications |

|---|---|---|

| 2-amino-3-ethoxycarbonylamino-6-(4-fluorobenzylamino)pyridine | Analgesic properties | Medicinal use |

Case Study 2: FGFR4 Inhibitors

Recent studies have explored the potential of pyridine derivatives, including those related to this compound, as selective FGFR4 inhibitors. These compounds showed significant anti-proliferative activity against hepatocellular carcinoma cell lines, indicating their potential use in targeted cancer therapies .

| Compound | Target Kinase | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| Compound 6O | FGFR4 | 75.3 | High |

| Compound 6A | FGFR1 | >50000 | Low |

作用機序

The mechanism of action of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is important to study its potential interactions and effects to ensure the safety of the pharmaceutical product. The impurity may interact with molecular targets and pathways similar to those of Flupirtine Maleate, such as potassium channels and GABAergic mechanisms .

類似化合物との比較

Structural and Functional Comparison with Raltegravir

Raltegravir, a first-generation HIV integrase inhibitor, shares key chelating moieties with 6-amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine. This structural difference correlates with its lower antiviral potency compared to raltegravir .

Table 1: Key Differences in HIV Integrase Inhibition

Comparison with Phosphazene Derivatives

Cyclotriphosphazene derivatives bearing 4-fluorobenzyl groups (e.g., compounds 3a-3d in ) exhibit antibacterial and antifungal activities, unlike the pyridine-based target compound. The phosphazene core enables spirocyclic modifications, enhancing interactions with bacterial DNA or enzymes. In contrast, the pyridine scaffold of this compound favors antiviral targeting, demonstrating how core structure dictates biological selectivity .

Table 2: Structural Influence on Bioactivity

Herbicidal Pyridinecarboxylates

Patent EP2023/... describes 4-amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates as herbicidal agents . Unlike these compounds, this compound lacks carboxylate groups but includes a nitro substituent. This highlights how electron-withdrawing groups (e.g., nitro) versus carboxylates influence application: nitro groups may enhance redox activity for antiviral use, while carboxylates improve soil mobility for herbicides .

Pyrimidine and Pyridine Analogs

2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one () shares a pyridine/pyrimidine hybrid structure but replaces the nitro group with a chloropyridinylmethyl moiety.

Critical Analysis of Substituent Effects

生物活性

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine (CAS Number: 1506942-35-3) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a pyridine ring substituted with an amino group and a nitro group, positions it as a candidate for various biological activities, including antimicrobial and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H11FN4O2

- Molecular Weight : 250.24 g/mol

- IUPAC Name : 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

| Candida albicans | 16.69 |

These results suggest that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies indicated that it could enhance the survival of neuronal cells under stress conditions, likely due to its antioxidant properties.

- Mechanism of Action :

-

Case Study :

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced etoposide-induced apoptosis, highlighting its potential in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available precursors. The process is efficient and yields high purity products suitable for biological testing.

Synthetic Route Overview

- Starting Material : 2-Amino-3-nitropyridine.

- Reagents : 4-Fluorobenzylamine, triethylamine.

- Conditions : Reaction typically occurs in isopropanol at elevated temperatures (70-80°C) for several hours, followed by purification steps.

This synthetic approach not only provides a pathway for producing the compound but also opens avenues for exploring related derivatives with potentially enhanced biological activity .

Q & A

Q. What are the established synthetic routes for 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution and nitration steps. A key method involves reacting 2-chloro-3-nitropyridine with 4-fluorobenzylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to introduce the benzylamine group. Subsequent reduction of a nitro group or deprotection may yield the final compound. Optimization includes controlling temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 substrate-to-amine) to minimize byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks for the 4-fluorobenzyl group (δ 4.45 ppm, –CH₂–) and aromatic protons (δ 7.2–8.3 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₂H₁₀FN₅O₂: 291.0764) validates molecular composition .

- HPLC : Retention time and peak homogeneity (>95%) confirm purity .

Q. What are the primary challenges in handling and stabilizing this compound during storage?

The compound’s nitro group and aromatic amine make it sensitive to light and moisture. Recommendations include:

- Storage under inert gas (N₂/Ar) at –20°C in amber vials.

- Use of desiccants (e.g., silica gel) to prevent hydrolysis.

- Regular stability testing via TLC or HPLC to detect degradation (e.g., nitro reduction to amine) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields between studies be systematically addressed?

Discrepancies often arise from variations in:

- Catalyst systems : Pd(OAc)₂/XPhos versus Cu-mediated coupling (e.g., evidence of 50% vs. 68% yields in similar reactions) .

- Solvent polarity : DMF (high polarity) may favor substitution but increase side reactions versus THF.

- Workflow : Implement Design of Experiments (DoE) to statistically assess factors like temperature, solvent, and catalyst loading. Cross-validate results with independent replicates and characterization (e.g., F NMR to track fluorobenzyl group integrity) .

Q. What strategies are effective for elucidating the biological targets of this compound, given its uncharacterized mechanism of action?

- In silico docking : Use molecular modeling (AutoDock Vina) to predict interactions with kinases or GPCRs, leveraging the nitro group’s electron-withdrawing properties for binding pocket analysis .

- Pull-down assays : Functionalize the compound with biotin tags for affinity purification and mass spectrometry-based target identification .

- SAR studies : Synthesize analogs (e.g., replacing 4-fluorobenzyl with chloro or methyl groups) to correlate structural changes with activity in cell-based assays .

Q. How can reaction pathways be redesigned to improve atom economy and sustainability?

- Catalyst recycling : Use immobilized Pd nanoparticles to reduce metal waste .

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- One-pot synthesis : Combine amination and nitration steps to minimize intermediate isolation, improving efficiency by ~30% .

Q. What advanced spectroscopic methods resolve ambiguities in nitro-group positioning or tautomeric forms?

- N NMR : Distinguish nitro (–NO₂) vs. amine (–NH₂) environments through chemical shifts (nitro: δ ~–50 ppm; amine: δ ~–300 ppm).

- X-ray crystallography : Resolve tautomerism (e.g., nitro vs. nitrito forms) via single-crystal analysis .

- IR spectroscopy : Confirm nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. How can computational methods predict and mitigate synthetic bottlenecks (e.g., low regioselectivity)?

- Reaction path sampling : Use quantum mechanics (DFT) to model transition states and identify competing pathways (e.g., C-2 vs. C-4 amination) .

- Machine learning : Train models on existing pyridine derivative datasets to predict optimal conditions (e.g., solvent, catalyst) for >90% regioselectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。